Cilengitide is a synthetic, cyclic pentapeptide containing an Arginine-Glycine-Aspartic Acid (RGD) motif. [] This motif is crucial for its high affinity and selective binding to αvβ3 and αvβ5 integrins. [, , ] Integrins are transmembrane receptors involved in cell-cell and cell-extracellular matrix interactions, playing a crucial role in various cellular processes. [] Cilengitide acts as an antagonist of these integrins, disrupting their function and downstream signaling pathways. [, , ] This mechanism makes it a valuable tool for investigating various biological processes and exploring its potential as an anti-cancer agent, particularly in glioblastoma research. []
While the clinical development of Cilengitide as a single-agent anti-cancer therapy has been halted due to the negative results of the phase III glioblastoma trial, [] several potential future research directions exist:
Cilengitide is a cyclic pentapeptide with the sequence cyclo[Arg-Gly-Asp-Phe-Val], specifically designed to target integrins, notably αvβ3, αvβ5, and α5β1. It is recognized as the first anti-angiogenic small molecule drug candidate, developed primarily for the treatment of various cancers, including glioblastomas. Cilengitide's mechanism involves inhibiting tumor angiogenesis, which is critical for tumor growth and metastasis. The compound is currently undergoing clinical trials, with phase III studies focused on glioblastoma and phase II trials for other malignancies .
Cilengitide was developed in the early 1990s through a novel approach known as spatial screening. This method allowed for the identification of potent integrin antagonists by optimizing cyclic RGD peptides. Cilengitide is classified as an anti-cancer agent due to its role in inhibiting angiogenesis and tumor progression .
The synthesis of Cilengitide involves several key steps:
Cilengitide features a cyclic structure that constrains its conformation, enhancing its binding affinity to integrins. The key components include:
The cyclic nature of Cilengitide allows it to mimic natural ligands that bind to integrins, facilitating its role as an antagonist .
Cilengitide primarily acts through competitive inhibition of integrin receptors involved in cell adhesion and migration. Key reactions include:
These interactions are critical in cancer biology, particularly in processes like epithelial-to-mesenchymal transition (EMT), which contributes to metastasis .
Cilengitide functions by targeting integrins on the surface of endothelial cells and tumor cells:
These properties are crucial for determining the formulation strategies used in clinical applications .
Cilengitide is primarily researched for its applications in oncology:
Cilengitide (cyclo-Arg-Gly-Asp-D-Phe-N-methyl-Val) was engineered to selectively inhibit αvβ3 and αvβ5 integrins, key regulators of tumor angiogenesis and glioblastoma progression. Its design exploits the RGD tripeptide motif—the minimal integrin-binding sequence in extracellular matrix proteins like fibronectin and vitronectin. Unlike linear RGD peptides, cilengitide’s cyclic constraint enforces a kinked conformation, optimizing steric and electrostatic compatibility with the αvβ3/αvβ5 binding pockets. This conformation reduces the distance between the arginine guanidine group and aspartate carboxylate to 6–8 Å, enabling high-affinity binding (IC₅₀ = 3–40 nM) while minimizing interaction with αIIbβ3 (platelet integrin) to avoid hemorrhagic risks [2] [8].
Table 1: Selectivity Profile of Key RGD-Based Integrin Ligands
Compound | αvβ3 IC₅₀ (nM) | αvβ5 IC₅₀ (nM) | αIIbβ3 IC₅₀ (nM) |
---|---|---|---|
Cilengitide | 3–40 | 3–40 | >1,000 |
Linear RGD peptide | 500–1,000 | 600–1,200 | 200–400 |
LXW64 (cyclic octapeptide) | 70 | ND | >20,000 |
"Spatial screening" was pivotal in cilengitide’s development. This method systematically evaluates how D-amino acid substitutions in cyclic pentapeptides alter backbone conformation and biological activity. By replacing L-amino acids with D-isomers at different positions, researchers identified cyclo-(RGDfV) (with D-Phe) as a lead candidate. This variant exhibited 100-fold higher activity than linear GRGDS in inhibiting A375 melanoma cell adhesion to vitronectin. The D-Phe enforced a βII’ turn at residues 3–4, positioning the RGD side chains for optimal integrin engagement. Molecular dynamics confirmed that only specific conformers—stabilized by D-amino acids—achieve high-affinity binding to αvβ3 [2] [8].
N-methylation of the valine amide bond in cyclo-(RGDfV) yielded cilengitide’s final structure. This modification:
Cilengitide’s SAR highlights critical pharmacophore elements:
Modification | Effect on αvβ3 Affinity | Effect on Protease Stability |
---|---|---|
D-Phe → D-Tyr | 3-fold decrease | No change |
N-Me-Val → Val | 10-fold decrease | 5-fold reduction in half-life |
Arg → Lys | >100-fold decrease | No change |
Cilengitide exemplifies advantages of peptidomimetics over monoclonal antibodies (mAbs) for integrin targeting:
Table 3: Peptidomimetics vs. mAbs for Integrin Targeting
Parameter | Peptidomimetics (e.g., Cilengitide) | Monoclonal Antibodies |
---|---|---|
Molecular weight | 0.5–2 kDa | ≈150 kDa |
Tumor penetration | High | Limited |
Production cost | Low (chemical synthesis) | High (bioreactors) |
Half-life | 3–5 hours | 5–21 days |
Affinity (Kd/IC₅₀) | nM range | pM–nM range |
Clinical advancement | Phase III (glioblastoma) | Phase II/III |
Compound Names Mentioned:
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: